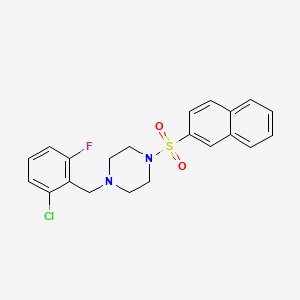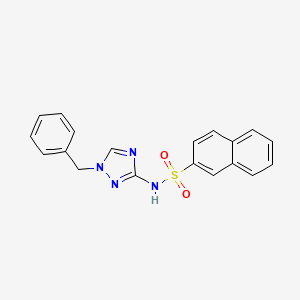![molecular formula C13H17N3O2S B4368095 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4368095.png)
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide
Descripción general
Descripción
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide, also known as EPM, is a chemical compound that has shown potential in various scientific research applications. It is a small molecule drug that belongs to the class of sulfonamide derivatives.
Mecanismo De Acción
The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide involves the inhibition of carbonic anhydrase IX (CAIX), a protein that is involved in the regulation of pH in cancer cells. CAIX is overexpressed in various types of cancer cells, and its inhibition leads to a decrease in the growth and proliferation of cancer cells. N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide binds to the active site of CAIX and inhibits its activity, leading to a decrease in the production of protons and an increase in the pH of the cancer cells. This, in turn, leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase IX, leading to a decrease in the growth and proliferation of cancer cells. N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide has also been found to exhibit anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide has been shown to exhibit neuroprotective effects by reducing the production of reactive oxygen species (ROS) and suppressing the activation of microglia, a type of immune cell in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It exhibits high potency and selectivity towards carbonic anhydrase IX, making it a promising candidate for cancer therapy. However, N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide also has some limitations. It has low solubility in water, which can limit its bioavailability and efficacy. In addition, N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide has not yet been tested extensively in clinical trials, and its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for the research on N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide. One direction is to investigate the potential of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide as a cancer therapy. Further studies are needed to determine the safety and efficacy of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide in animal models and clinical trials. Another direction is to explore the anti-inflammatory and neuroprotective effects of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide. Studies are needed to investigate the mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide in these contexts and to determine its potential as a therapeutic agent for inflammatory and neurodegenerative diseases. Finally, the synthesis and purification methods of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide can be optimized to improve its bioavailability and efficacy.
Aplicaciones Científicas De Investigación
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. In particular, N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide has been found to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in various types of cancer cells. This inhibition leads to a decrease in the growth and proliferation of cancer cells, making N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-3-16-12(9-10-14-16)11-15(2)19(17,18)13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJPUVRMEZFFDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN(C)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368022.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368029.png)
![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368034.png)
![N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368039.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B4368051.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368060.png)
![4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4368067.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4368078.png)

![4-bromo-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4368088.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4368096.png)
![N-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[3-methoxy-4-(2,2,2-trifluoroethoxy)benzyl]benzenesulfonamide](/img/structure/B4368111.png)